molecular formula C9H8N2O2 B14485159 Methyl (3-cyanophenyl)carbamate CAS No. 65448-74-0

Methyl (3-cyanophenyl)carbamate

Cat. No.: B14485159
CAS No.: 65448-74-0
M. Wt: 176.17 g/mol
InChI Key: NVNYDGHHYOIGAS-UHFFFAOYSA-N
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Description

Methyl (3-cyanophenyl)carbamate is an organic compound belonging to the carbamate family. Carbamates are esters of carbamic acid and are widely used in various chemical applications. This compound is characterized by the presence of a methyl group, a cyanophenyl group, and a carbamate functional group. It is known for its stability and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl (3-cyanophenyl)carbamate can be synthesized through several methods. One common approach involves the reaction of 3-cyanophenol with methyl isocyanate under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of catalysts such as iron-chrome complexes has been shown to enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: Methyl (3-cyanophenyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include amines, oxides, and substituted carbamates, depending on the reaction conditions and reagents used .

Scientific Research Applications

Methyl (3-cyanophenyl)carbamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl (3-cyanophenyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form stable complexes with enzymes, inhibiting their activity. This property is particularly useful in the design of enzyme inhibitors for therapeutic applications. The compound’s ability to modulate enzyme activity is attributed to its structural similarity to natural substrates .

Comparison with Similar Compounds

  • Methyl carbamate
  • Ethyl carbamate
  • Phenyl carbamate

Comparison: Methyl (3-cyanophenyl)carbamate is unique due to the presence of the cyanophenyl group, which imparts distinct chemical properties. Compared to other carbamates, it exhibits higher stability and reactivity in certain chemical reactions. This makes it a valuable compound in both research and industrial applications .

Properties

CAS No.

65448-74-0

Molecular Formula

C9H8N2O2

Molecular Weight

176.17 g/mol

IUPAC Name

methyl N-(3-cyanophenyl)carbamate

InChI

InChI=1S/C9H8N2O2/c1-13-9(12)11-8-4-2-3-7(5-8)6-10/h2-5H,1H3,(H,11,12)

InChI Key

NVNYDGHHYOIGAS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)NC1=CC=CC(=C1)C#N

Origin of Product

United States

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